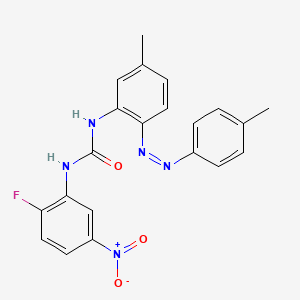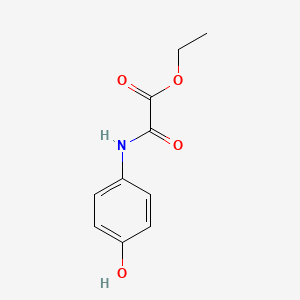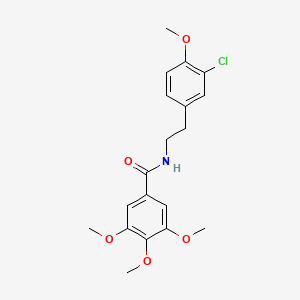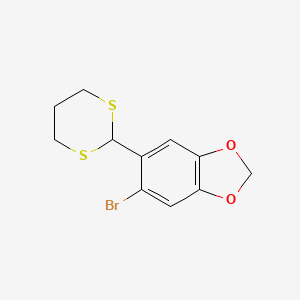
4-(Hexadecyloxy)-3-nitrobenzenesulfonyl fluoride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Hexadecyloxy)-3-nitrobenzenesulfonyl fluoride is an organic compound that belongs to the class of sulfonyl fluorides These compounds are characterized by the presence of a sulfonyl group (R-SO₂) bonded to a fluorine atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hexadecyloxy)-3-nitrobenzenesulfonyl fluoride typically involves the reaction of 4-(Hexadecyloxy)-3-nitrobenzenesulfonyl chloride with a fluorinating agent. One common method is the chlorine-fluorine exchange reaction using potassium fluoride (KF) or potassium hydrogen fluoride (KHF₂) in an organic solvent such as acetonitrile . The reaction is usually carried out under mild conditions to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher efficiency and consistency in product quality. The use of phase transfer catalysts can further enhance the reaction rate and yield .
化学反応の分析
Types of Reactions
4-(Hexadecyloxy)-3-nitrobenzenesulfonyl fluoride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The hexadecyloxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines and thiols. The reaction is typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Reducing agents like hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are employed
Major Products Formed
Sulfonamides: Formed from nucleophilic substitution reactions.
Amines: Resulting from the reduction of the nitro group.
Aldehydes and Carboxylic Acids: Produced from the oxidation of the hexadecyloxy group
科学的研究の応用
4-(Hexadecyloxy)-3-nitrobenzenesulfonyl fluoride has a wide range of applications in scientific research:
Organic Synthesis: Used as a reagent for introducing sulfonyl fluoride groups into organic molecules.
Chemical Biology: Employed in the development of covalent probes for studying enzyme activity and protein interactions.
Materials Science: Utilized in the synthesis of functional materials with unique properties, such as enhanced stability and reactivity .
作用機序
The mechanism of action of 4-(Hexadecyloxy)-3-nitrobenzenesulfonyl fluoride involves the formation of covalent bonds with target molecules. The sulfonyl fluoride group reacts with nucleophilic sites on proteins or other biomolecules, leading to the formation of stable covalent adducts. This reactivity is exploited in the design of enzyme inhibitors and activity-based probes .
類似化合物との比較
Similar Compounds
4-(Hexadecyloxy)-3-nitrobenzenesulfonyl chloride: Similar structure but with a chlorine atom instead of fluorine.
4-(Hexadecyloxy)-3-nitrobenzenesulfonamide: Contains a sulfonamide group instead of sulfonyl fluoride.
4-(Hexadecyloxy)-3-nitrobenzenesulfonic acid: Contains a sulfonic acid group instead of sulfonyl fluoride .
Uniqueness
4-(Hexadecyloxy)-3-nitrobenzenesulfonyl fluoride is unique due to its high reactivity towards nucleophiles, making it a valuable tool in chemical biology for the development of covalent probes and enzyme inhibitors. Its stability and reactivity balance also make it suitable for various industrial applications .
特性
CAS番号 |
2837-11-8 |
|---|---|
分子式 |
C22H36FNO5S |
分子量 |
445.6 g/mol |
IUPAC名 |
4-hexadecoxy-3-nitrobenzenesulfonyl fluoride |
InChI |
InChI=1S/C22H36FNO5S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-29-22-17-16-20(30(23,27)28)19-21(22)24(25)26/h16-17,19H,2-15,18H2,1H3 |
InChIキー |
XDMSIVIJWGOHEH-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCOC1=C(C=C(C=C1)S(=O)(=O)F)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


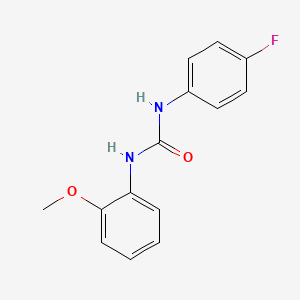
![1-(4-Fluorophenyl)-3-[4-(methylsulfanyl)phenyl]urea](/img/structure/B11955577.png)
